Superior Matrix Effect Correction in Food Analysis
In the quantification of vitamin D3 in complex food matrices such as salmon, cheese, and egg yolk, the use of a 13C5-labeled internal standard (13C5-vitamin D3) demonstrably reduced matrix effects compared to a deuterium-labeled (d6) standard [1]. Post-column infusion experiments revealed significant ion suppression when using the d6 standard, whereas the 13C5-labeled standard provided more robust correction, leading to more accurate and reproducible results [1].
| Evidence Dimension | Matrix effect reduction in LC-ESI-MS/MS |
|---|---|
| Target Compound Data | 13C5-Vitamin D3 |
| Comparator Or Baseline | Vitamin D3-[d6] |
| Quantified Difference | Significant reduction in matrix effects observed with 13C5-labeled IS compared to d6-labeled IS (qualitative assessment of ion suppression) |
| Conditions | Post-column infusion experiments with salmon, cheese, pork fat, pork meat, and egg yolk matrices; LC-ESI-MS/MS analysis with various eluent additives (methylamine, formic acid, ammonium formate) |
Why This Matters
This direct evidence confirms that 13C-labeled vitamin D3 provides superior quantitative accuracy in complex food matrices, making it essential for nutritional analysis and regulatory compliance where deuterated standards fail.
- [1] Ložnjak Švarc P, Barnkob LL, Jakobsen J. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food – The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis. Food Chem. 2021;357:129588. View Source
